molecular formula C5H7N3OS B043186 5-Amino-3-methylisothiazole-4-carboxamide CAS No. 41808-40-6

5-Amino-3-methylisothiazole-4-carboxamide

Cat. No. B043186
CAS RN: 41808-40-6
M. Wt: 157.2 g/mol
InChI Key: POWWAPJPGLAMHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel and efficient synthesis method for 5-Amino-3-methylisothiazole-4-carboxamide has been reported, employing aminocyanacetamide as the starting material. This synthesis process is highlighted for its high total yield (79%) and its environmentally friendly approach, making it suitable for industrial production (J. Wang et al., 2014).

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of 5-Amino-3-methylisothiazole-4-carboxamide were not found in the current search, the synthesis and structural analysis of similar compounds suggest that detailed investigations of molecular structures are critical for understanding the compound's properties and potential applications. Techniques such as X-ray crystallography, NMR, and mass spectrometry are typically employed for these analyses.

Chemical Reactions and Properties

The compound serves as a precursor in the synthesis of thiazole [4,5-d] pyrimidines, indicating its utility in forming more complex heterocyclic compounds. Its reactivity and the conditions under which it undergoes various chemical transformations are essential for developing new synthetic pathways and materials (J. Wang et al., 2014).

Scientific Research Applications

  • Synthesis of 8-Azapurin-6-ones : It is used in synthesizing 2-substituted 8-azapurin-6-ones, which are valuable in chemical research (Albert & Trotter, 1979).

  • Preparation of 4-Aminotriazole-5-Carbaldehydes : The compound is instrumental in preparing 4-aminotriazole-5-carbaldehydes (Albert & Taguchi, 1973).

  • Synthesis of V-Triazolo(4,5-d)pyrimidines Derivatives : It is utilized in the synthesis of various derivatives of V-triazolo(4,5-d)pyrimidines (Albert & Taguchi, 1972).

  • Production of 1,2,3-Triazole Analogs of 2-Aminobenzylamine : The compound is used in the production of these analogs (Albert, 1970).

  • Antibacterial Activity : 5-Amino-3-methylisothiazole-4-carboxamide has shown antibacterial activity and is used in multicomponent reactions, increasing biomass in Gram-positive strains (Murlykina et al., 2017).

  • Precursor for Thiazole [4,5-d] Pyrimidines Synthesis : It serves as a precursor suitable for the industrial production of these compounds (Wang et al., 2014).

  • As a Nucleoside in Research Applications : This nucleoside is used in various scientific research endeavors (Naik et al., 1974).

  • Antimicrobial Agent : It is a promising antimicrobial agent effective against Staphylococcus aureus and Candida albicans (Pokhodylo et al., 2021).

  • Synthesis of Isothiazoles and Their Derivatives : The synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate from this compound is used for producing various isothiazoles and their derivatives (Clarke et al., 1998).

  • Interaction with Cell DNA : In the absence of light, it forms 5-aminoimidazole-4-carboxamide and interacts with cell DNA, showing lethality to certain cell types (Gerulath & Loo, 1972).

properties

IUPAC Name

5-amino-3-methyl-1,2-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWWAPJPGLAMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482642
Record name 5-AMINO-3-METHYLISOTHIAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methylisothiazole-4-carboxamide

CAS RN

41808-40-6
Record name 5-AMINO-3-METHYLISOTHIAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-1,2-thiazole-4-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a chilled solution of sulfuric acid (7.2 volumes, 12.9 equivs) was charged 5-amino-3-methylisothiazole-4-carbonitrile (method 4) (1.0 equiv). The temperature was maintained below 55° C. The reaction mixture was heated to 70° C. and held for 1 hour until TLC showed disappearance of starting material. The mixture was cooled to 60-65° C. before the ammonia (21 volumes) was charged to pH 10. The mixture was cooled to 20° C., aged overnight and filtered. The resulting solid was washed with dilute ammonia (3.6 volumes) and dried at 40° C. to give a pale brown solid (typical yield 80%).1H NMR (300 MHz, DMSO-d6) δ 2.46(s, 3H), 6.28 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RC Anderson, YY Hsiao - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
5‐Amino‐3‐methylisothiazole‐4‐carbonitrile 2 was prepared by oxidation of 3‐amino‐2‐cyano‐thiocrotonamide 1. A series of 4‐amino‐3‐methylisothiazolo[5,4‐d]pyrimidines 6 was …
Number of citations: 13 onlinelibrary.wiley.com

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